4H-Cyclopenta[b]thiophene-3-carboxylic acid, 5,6-dihydro-2-(2,4-difluorophenoxyacetylamino)-, isopropyl ester
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Overview
Description
PROPAN-2-YL 2-[2-(2,4-DIFLUOROPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including PROPAN-2-YL 2-[2-(2,4-DIFLUOROPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE, typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) and various catalysts to facilitate the formation of the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives generally involves large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-[2-(2,4-DIFLUOROPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Chemistry
In chemistry, thiophene derivatives are used as building blocks for the synthesis of more complex molecules. They are also employed in the development of organic semiconductors and conductive polymers .
Biology and Medicine
In biology and medicine, thiophene derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. They are used in the development of pharmaceuticals and therapeutic agents .
Industry
In industry, thiophene derivatives are utilized as corrosion inhibitors, antioxidants, and in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-[2-(2,4-DIFLUOROPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Difluorophenoxy)propylamine: This compound shares a similar structural motif with PROPAN-2-YL 2-[2-(2,4-DIFLUOROPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE and exhibits comparable biological activities.
Thiophene-based Drugs: Compounds like suprofen and articaine, which contain thiophene frameworks, are used as nonsteroidal anti-inflammatory drugs and dental anesthetics, respectively.
Uniqueness
The uniqueness of PROPAN-2-YL 2-[2-(2,4-DIFLUOROPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H19F2NO4S |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
propan-2-yl 2-[[2-(2,4-difluorophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H19F2NO4S/c1-10(2)26-19(24)17-12-4-3-5-15(12)27-18(17)22-16(23)9-25-14-7-6-11(20)8-13(14)21/h6-8,10H,3-5,9H2,1-2H3,(H,22,23) |
InChI Key |
DUXQVYOQIXVENF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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